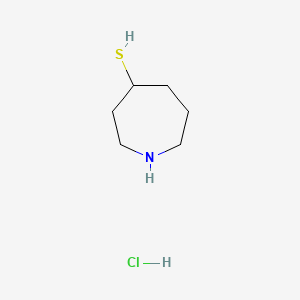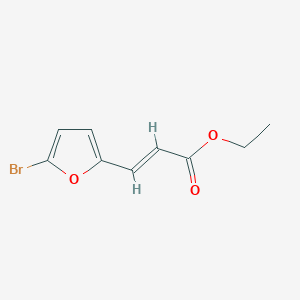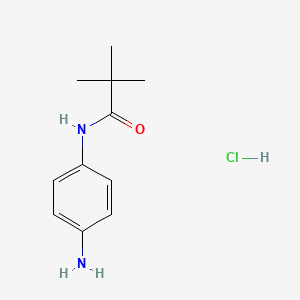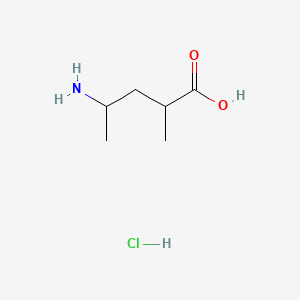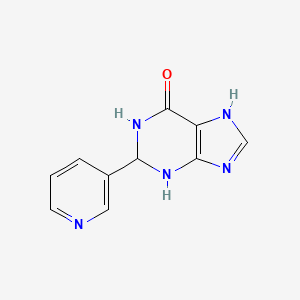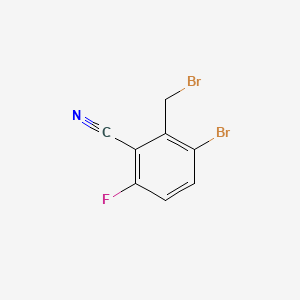
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a bromobutene moiety attached to a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-bromobut-3-en-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted butene derivatives.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds, depending on the coupling partner.
科学的研究の応用
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action for 2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its reactivity in forming carbon-carbon bonds. The bromine atom can be displaced by nucleophiles, and the boron atom can participate in coupling reactions, facilitating the formation of new molecular structures.
類似化合物との比較
Similar Compounds
1-Bromo-3-(3-bromo-3-buten-1-yl)benzene: Similar in structure but with a benzene ring instead of a dioxaborolane ring.
(1-Bromobut-3-en-1-yl)benzene: Lacks the boron-containing dioxaborolane ring.
Uniqueness
2-(1-Bromobut-3-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both a bromobutene moiety and a dioxaborolane ring, which provides distinct reactivity and versatility in organic synthesis compared to its analogs.
特性
分子式 |
C10H18BBrO2 |
|---|---|
分子量 |
260.97 g/mol |
IUPAC名 |
2-(1-bromobut-3-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H18BBrO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7H2,2-5H3 |
InChIキー |
XRKKNBGRQBCTRB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


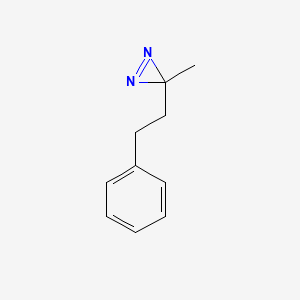

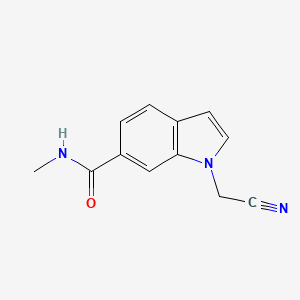

![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
![3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B15323375.png)
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
